1,1-Bis(4-methoxyphenyl)methanamine hydrochloride

Vue d'ensemble

Description

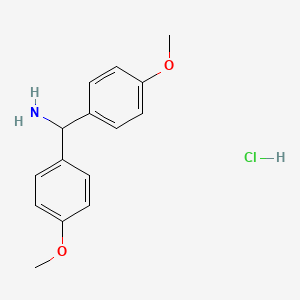

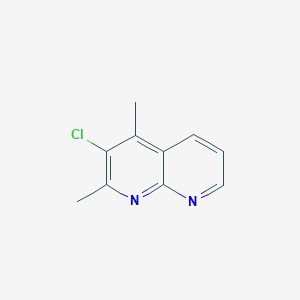

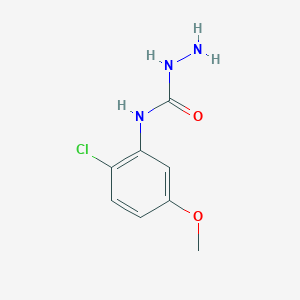

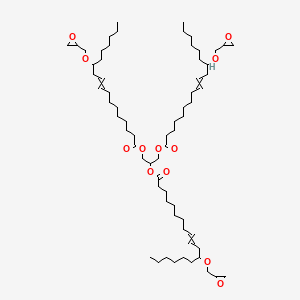

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is a biochemical used for proteomics research . It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position .

Molecular Structure Analysis

The molecular formula of 1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is C15H17NO2 . It has a molecular weight of 243.30 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Bis(4-methoxyphenyl)methanamine hydrochloride include a density of 1.1±0.1 g/cm3, a boiling point of 391.9±42.0 °C at 760 mmHg, and a melting point of 62ºC .Applications De Recherche Scientifique

Environmental Estrogens and Toxicity

Methoxychlor, a chemical with proestrogenic activity, has been studied for its environmental estrogenic effects, particularly its metabolism to active estrogenic forms and its adverse effects on reproductive health in both females and males. The reproductive toxicity of methoxychlor and its significance to human health are areas of ongoing research (A. Cummings, 1997).

Schiff Bases, Hydrazone, and Oxime Derivatives of Curcumin

Curcumin derivatives, including Schiff base, hydrazone, and oxime, have been synthesized to improve medicinal and biological properties. These derivatives, along with their metal complexes, possess higher biological activity, indicating the potential for chemical modification to enhance biological effects (S. Omidi & A. Kakanejadifard, 2020).

Applications in Synthesis of Macrocyclic Natural Products

Lawesson's reagent, a compound with methoxyphenyl groups, has been utilized for the total synthesis of macrocyclic natural products, showcasing its versatility and efficiency in organic synthesis. The review details its applications in thionation and cyclization to construct key heterocyclic fragments (F. A. Larik et al., 2017).

Environmental Pollutants and Male Infertility

The impact of environmental pollutants, such as bisphenol A and its derivatives, on male infertility has been explored, highlighting the mechanisms through which these chemicals induce germ cell apoptosis and disrupt reproductive functions (Raúl Lagos-Cabré & R. Moreno, 2012).

Biomass Conversion and Sustainable Materials

Research on the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, indicates the potential for these chemicals to serve as sustainable alternatives to non-renewable hydrocarbon sources. This conversion process and the applications of HMF in various industries highlight the importance of chemical research in sustainability efforts (V. M. Chernyshev et al., 2017).

Safety and Hazards

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Orientations Futures

Propriétés

IUPAC Name |

bis(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJSDIFRBOLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methoxyphenyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)

![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)